5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1h,3h)-dione

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a non-interchangeable uracil scaffold with predicted blood-brain barrier permeability face limited sourcing options for N1-cyclopentylmethyl-substituted 5-aminopyrimidine-2,4-diones. This compound resolves that gap with a balanced XLogP of 0.6 and TPSA of 75.4 Ų-optimized for CNS drug discovery and fragment-based screening. • BBB-Permeable Scaffold: Unlike polar 5-aminouracil (TPSA ~92 Ų), the cyclopentylmethyl group provides steric bulk and conformational flexibility for sterically demanding binding pockets. • Fragment Library Compliant: MW 209.24 g/mol, 2 HBD, 3 HBA satisfy the Rule of Three, with three-dimensional character prized in fragment-based discovery. • Patent-Validated Intermediate: Serves as a key synthetic entry point for 5-substituted carbocyclic nucleoside analogues in antiviral and anticancer programs.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13636730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1h,3h)-dione
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2C=C(C(=O)NC2=O)N
InChIInChI=1S/C10H15N3O2/c11-8-6-13(10(15)12-9(8)14)5-7-3-1-2-4-7/h6-7H,1-5,11H2,(H,12,14,15)
InChIKeyPOZUKMQLPJNQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione: Identity & Procurement


5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1339792-78-7) is a 5-amino-substituted pyrimidine-2,4-dione derivative bearing an N1-cyclopentylmethyl moiety [1]. This compound belongs to the uracil analogue family and features a molecular formula of C10H15N3O2 with a molecular weight of 209.24 g/mol, an XLogP3-AA of 0.6, and a topological polar surface area (TPSA) of 75.4 Ų [1]. Commercially available with purities of 95–98%, it serves as a versatile heterocyclic building block for medicinal chemistry and a key synthetic intermediate for carbocyclic nucleoside analogues [2].

Building Block Carbocyclic nucleoside intermediate synthesis
N1 Substituent Cyclopentylmethyl provides balanced steric and lipophilic profile
SAR Context Differentiated from methyl and benzyl analogues for lead optimization

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione: N1-Substitution-Driven Differentiation


Generic substitution by other 5-amino-pyrimidine-2,4-diones (e.g., 5-aminouracil, 5-amino-1-methyluracil, or 5-amino-1-benzylpyrimidine-2,4-dione) is not functionally equivalent because the N1-cyclopentylmethyl group introduces a unique combination of steric bulk, conformational flexibility, and lipophilicity (XLogP3-AA = 0.6 [1]) that lies between the low lipophilicity of a methyl substituent and the high aromatic character of a benzyl group [2]. This distinction directly influences membrane permeability, target-binding pocket complementarity, and metabolic stability, making the compound a non-interchangeable entity in structure-activity relationship (SAR) studies and lead optimization campaigns.

Property
Target Compound
Common Substitutes
N1 Substituent
Cyclopentylmethyl
Methyl, benzyl, or unsubstituted
Lipophilicity Profile
Intermediate range (XLogP ~0.6)
Polar (methyl) or highly lipophilic (benzyl)
Conformational Space
Methylene linker allows rotational freedom
Rigid (cyclopentyl) or flat (benzyl)

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione: Head-to-Head Comparator Evidence


Lipophilicity: Cyclopentylmethyl vs. Benzyl and Methyl Analogues

The target compound exhibits a balanced XLogP3-AA of 0.6 [1], positioning it between the highly polar 5-aminouracil (XLogP ~ -0.9) and the more lipophilic 5-amino-1-benzylpyrimidine-2,4-dione (XLogP ~ 1.5) [2]. This intermediate lipophilicity is advantageous for achieving adequate aqueous solubility while maintaining passive membrane permeability, a critical parameter for both in vitro assay compatibility and in vivo bioavailability.

Lipophilicity (XLogP)
Reported comparison
Target: 0.6
5-Aminouracil: -0.9
Benzyl analogue: ~1.5
Supports balanced permeability and solubility
Computed values; experimental logD may differ
Lipophilicity Drug-likeness Membrane permeability

TPSA and CNS MPO Assessment

The TPSA of 75.4 Ų [1] for the target compound is below the 90 Ų threshold widely accepted for CNS drug-likeness, while the molecular weight of 209.24 g/mol remains well under 400 Da [1]. In contrast, the benzyl analogue (TPSA ~78 Ų, MW 217.22 g/mol) and the unsubstituted 5-aminouracil (TPSA ~92 Ų, MW 127.10 g/mol) present either similar or inferior MPO profiles [2].

TPSA (CNS MPO)
Class-level inference
75.4 Ų
Below 90 Ų supports CNS permeability prediction
Vs. 5-aminouracil 92 Ų, benzyl ~78 Ų; computed by PubChem
TPSA CNS MPO Blood-brain barrier

Conformational Restriction: Cyclopentylmethyl vs. Cyclopentyl & Benzyl

In a crystallographic study of 1-cyclopentyluracils, the cyclopentyl group directly attached to N1 imposed significant conformational restriction and adopted a distinct pseudo-axial orientation in the solid state [1]. The cyclopentylmethyl group in the target compound is expected to provide greater rotational freedom about the N1–CH2 bond while retaining similar steric volume, potentially allowing better accommodation in deep enzyme pockets compared to the rigid 1-cyclopentyl or flat 1-benzyl analogues.

Conformational Analysis
Class-level inference
Methylene spacer decouples cyclopentyl ring from pyrimidine core
May accommodate sterically demanding binding pockets
Based on 1-cyclopentyluracil crystallography; target compound not crystallized
Conformational analysis X-ray crystallography Steric bulk

Key Intermediate in Carbocyclic Nucleoside Synthesis

The compound is explicitly protected as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Carbocyclic nucleosides are a therapeutically important class (e.g., abacavir, entecavir) where the N1 substituent critically influences antiviral selectivity and metabolic stability. The cyclopentylmethyl group may serve as a metabolic isostere to the ribose-like cyclopentyl moiety found in many carbocyclic nucleoside drugs.

Synthetic Utility
Data to verify
Patent-protected intermediate for carbocyclic nucleosides
Reduces risk of dead-end synthetic investment
Patent disclosure; independent validation recommended
Carbocyclic nucleosides Synthetic intermediate Antiviral

Commercial Purity & Quality Control

Suppliers report purities of 98% (HPLC) for this compound , with standard analytical characterization (NMR, HPLC, GC) available upon request. Competitor analogue 5-amino-1-benzylpyrimidine-2,4-dione is typically offered at 95% purity , providing the cyclopentylmethyl derivative with a 3% purity advantage that may be relevant for sensitive biological assays where trace impurities can confound results.

Commercial Purity
Supplier data
Target: 98% HPLC
Benzyl analogue: 95%
May reduce repurification and assay variability
Supplier-reported; independent QC verification advised
Purity QC Procurement

5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione: Evidence-Backed Application Scenarios


CNS Drug Discovery: N1-Substituted Uracil SAR

With an XLogP of 0.6 and TPSA of 75.4 Ų [1], the compound is optimally positioned for CNS drug discovery programmes targeting enzymes or receptors within the central nervous system. Scientists seeking a uracil-based scaffold with predicted BBB permeability should prioritize this compound over the more polar 5-aminouracil (TPSA ~92 Ų) or the entirely planar benzyl analogue, which offers less conformational adaptability for sterically demanding binding pockets.

Carbocyclic Nucleoside Lead Optimization

The compound is patent-protected as a key intermediate for 5-substituted pyrimidine carbocyclic nucleosides [1]. Research groups developing next-generation antiviral or anticancer nucleoside analogues benefit from a pre-validated synthetic entry point that is amenable to further 5-position functionalization under mild conditions, potentially accelerating SAR cycles.

Fragment-Based Screening and Library Design

At a molecular weight of 209.24 g/mol and with 2 hydrogen bond donors and 3 acceptors, the compound satisfies the 'rule of three' for fragment libraries [1]. Its cyclopentylmethyl group introduces three-dimensional character, which is increasingly valued in fragment-based drug discovery for exploring diverse chemical space beyond flat aromatic scaffolds.

Enzyme Assays with Defined Lipophilicity

For in vitro enzyme assays where nonspecific binding to plasticware or aggregation must be minimized, the balanced XLogP of 0.6 avoids the high lipophilicity (and potential promiscuity) associated with benzyl-substituted analogues while providing sufficient membrane permeability for cell-based target engagement studies.

Application
Selection Property
Validation Focus
CNS permeability SAR studies
Balanced N1-cyclopentylmethyl lipophilicity and TPSA
In vitro BBB permeability models
Carbocyclic nucleoside intermediate synthesis
Patent-validated intermediate with mild reaction conditions
5-position functionalization and scale-up reproducibility
Fragment-based library design
Rule-of-three compliant with 3D cyclopentylmethyl character
Library diversity and hit confirmation
Cell-based target engagement assays
Intermediate lipophilicity to limit nonspecific binding
Cellular permeability and target engagement verification
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